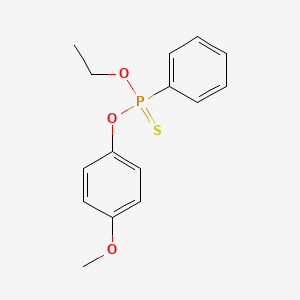
O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphonothioate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 4-methoxyphenol and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PhP(S)Cl2+4-methoxyphenol+EtOH→O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphonates
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonothioates
Applications De Recherche Scientifique
O-Ethyl O-(4-methoxyphenyl) phenylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as an anti-parasitic agent.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against a wide range of pests.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By binding to the
Propriétés
Numéro CAS |
57856-17-4 |
|---|---|
Formule moléculaire |
C15H17O3PS |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
ethoxy-(4-methoxyphenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H17O3PS/c1-3-17-19(20,15-7-5-4-6-8-15)18-14-11-9-13(16-2)10-12-14/h4-12H,3H2,1-2H3 |
Clé InChI |
FIGFNVMXLXJMJO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


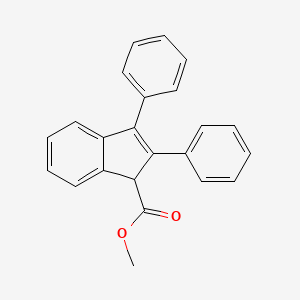

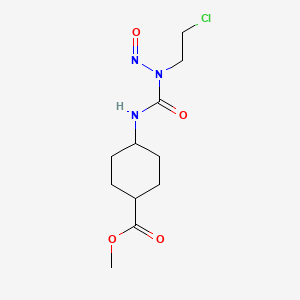
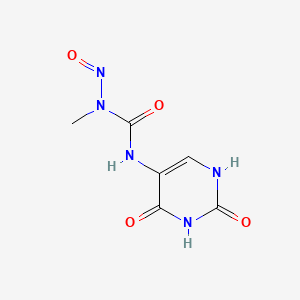


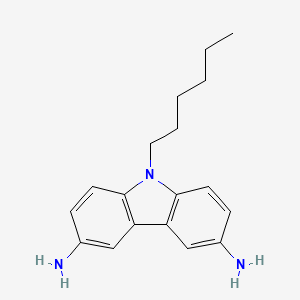
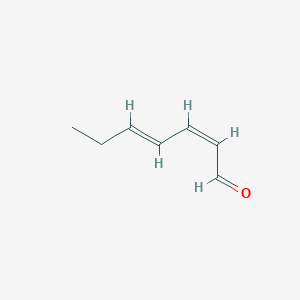

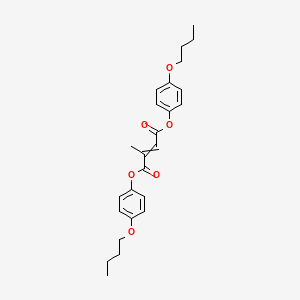

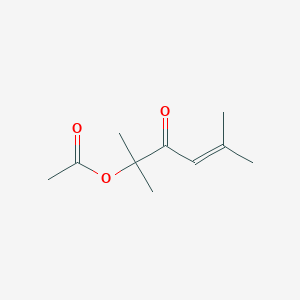

![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
